Ethylphenylsulfoxide
Description
Significance of Sulfoxides in Advanced Organic Synthesis and Materials Science
Sulfoxides represent a crucial class of organic compounds, characterized by a sulfinyl group (S=O) bonded to two carbon atoms. Their importance in advanced organic synthesis is multifaceted. eurjchem.com They are not only pivotal intermediates for the creation of a wide array of chemically and biologically significant molecules but also serve as valuable synthons in carbon-carbon bond formation and Diels-Alder reactions. researchgate.net
A key feature of sulfoxides is the stereogenic nature of the sulfur atom when bearing two different substituents, which gives rise to chirality. medcraveonline.com This chirality is harnessed in asymmetric synthesis, where enantiomerically pure sulfoxides act as powerful chiral auxiliaries, directing the stereochemical outcome of reactions to produce specific enantiomers of target molecules. researchgate.netmedcraveonline.com The high configurational stability of the sulfinyl group further enhances its utility in this regard. medcraveonline.com
In the realm of materials science, the sulfoxide (B87167) functional group is of growing interest. researchgate.net The incorporation of sulfoxide moieties into polymers can introduce unique properties, such as stimuli-responsiveness and altered solubility. novapublishers.com Furthermore, the chiral nature of sulfoxides opens avenues for the development of novel materials with specific optical or recognition properties. researchgate.net
Historical Context and Evolution of Research on Aryl Alkyl Sulfoxides
The study of sulfoxides dates back to the early 20th century, with the first optically active sulfoxide being reported in 1926. wiley-vch.de This discovery was instrumental in understanding the non-planar geometry of the sulfur atom in these compounds. wiley-vch.de Over the following decades, research into aryl alkyl sulfoxides, such as ethylphenylsulfoxide, has evolved significantly.
Initially, much of the focus was on the fundamental properties and reactions of these compounds. However, with the growing demand for enantiomerically pure pharmaceuticals and other fine chemicals, the development of methods for the asymmetric synthesis of chiral sulfoxides became a major research area. medcraveonline.com This led to the exploration of various synthetic strategies, including the use of chiral oxidizing agents and, more recently, biocatalytic methods. mdpi.comasm.org
The application of aryl alkyl sulfoxides as chiral auxiliaries in asymmetric synthesis has been a particularly fruitful area of research over the last three decades. medcraveonline.com Scientists have leveraged the steric and electronic properties of the sulfinyl group to control the formation of new stereocenters in a wide range of chemical transformations. medcraveonline.com
Overview of Key Academic Disciplines Intersecting with this compound Research
Research on this compound and related aryl alkyl sulfoxides is inherently interdisciplinary, spanning several key areas of chemistry and biosciences.
Organic Synthesis: This is the primary field where this compound is studied and utilized. Research focuses on developing efficient methods for its synthesis, particularly the preparation of its enantiomerically pure forms, and its application as an intermediate and chiral auxiliary in the synthesis of complex organic molecules. eurjchem.comnih.gov
Biocatalysis: The use of enzymes to catalyze chemical reactions has emerged as a powerful tool in organic synthesis. The biocatalytic oxidation of ethyl phenyl sulfide (B99878) to produce enantiomerically enriched (R)- or (S)-ethylphenylsulfoxide using various monooxygenases is an active area of investigation. mdpi.comasm.orgmdpi.com
Materials Science: The unique properties of the sulfoxide group are being explored for the creation of advanced materials. While research in this area is still developing, the incorporation of sulfoxide-containing monomers like this compound into polymers holds promise for new functional materials. novapublishers.comnrel.gov
Analytical Chemistry: The separation and analysis of the enantiomers of chiral sulfoxides, including this compound, are crucial for their application in asymmetric synthesis. This has driven the development of advanced chromatographic techniques. acs.org
Medicinal Chemistry: While this compound itself is not a known therapeutic agent, the sulfoxide moiety is present in several pharmaceutical drugs. eurjchem.com The synthetic methodologies developed for aryl alkyl sulfoxides can be applied to the synthesis of medicinally active compounds. researchgate.net
Research Findings on this compound
Recent research has provided valuable data on the synthesis and properties of this compound.
Synthesis of this compound
The most common method for synthesizing this compound is through the oxidation of its precursor, ethyl phenyl sulfide. eurjchem.com Various oxidizing agents and conditions have been explored to achieve this transformation, with a focus on selectivity to avoid over-oxidation to the corresponding sulfone. nih.gov
A significant area of research is the asymmetric oxidation of ethyl phenyl sulfide to produce enantiomerically pure this compound. Biocatalytic methods have shown considerable promise in this regard. For instance, flavin-containing monooxygenases (FMOs) have been successfully employed for this purpose. mdpi.commdpi.com
| Method | Catalyst/Reagent | Product | Key Findings | Reference |
|---|---|---|---|---|
| Biocatalytic Oxidation | Flavin-containing monooxygenase (mFMO) | (S)-Ethylphenylsulfoxide | Achieved good conversion (73.5%) and enantiomeric excess (75.0%). | mdpi.com |
| Biocatalytic Oxidation | Styrene (B11656) monooxygenase (SmoA) | (R)-Ethylphenylsulfoxide | High enantioselectivity, yielding the (R)-sulfoxide with 92% enantiomeric excess. | asm.org |
| Chemical Oxidation | Perselenic acid (generated in situ) | This compound | Efficient and selective oxidation under flow conditions. | nih.gov |
| Biocatalytic Asymmetric Sulfoxidation | P450 monooxygenase | (R)-Ethylphenylsulfoxide | An aqueous/ionic liquid biphasic system enhanced enantioselectivity to 96% ee. | acs.org |
Physicochemical Properties of this compound
The physical and chemical properties of this compound have been characterized through various analytical techniques.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H10OS | nih.gov |
| Molar Mass | 154.23 g/mol | nih.gov |
| Appearance | Pale yellow oil | nih.gov |
| IUPAC Name | ethylsulfinylbenzene | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLJBQCIZCUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4170-80-3 | |
| Record name | Ethylphenylsulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4170-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for Ethylphenylsulfoxide and Functionalized Analogues
Oxidation of Sulfides to Ethylphenylsulfoxide
The conversion of ethyl phenyl sulfide (B99878) to this compound is a fundamental oxidation reaction. The primary challenge lies in delivering a single oxygen atom to the sulfur center with high precision, as the resulting sulfoxide (B87167) can be more susceptible to oxidation than the starting sulfide, leading to the formation of ethyl phenyl sulfone as an undesired byproduct. acs.orgnih.gov Consequently, significant research has focused on developing chemoselective methods that favor the formation of the sulfoxide.
Stoichiometric oxidation involves the use of an oxidant in at least a 1:1 molar ratio to the sulfide. A variety of reagents have been developed for this purpose, each with distinct advantages concerning reactivity, selectivity, and reaction conditions.
Hydrogen peroxide is a cost-effective and environmentally benign oxidant, often considered a "green" reagent. nih.gov Its effectiveness can be significantly enhanced by the choice of solvent. For instance, the use of glacial acetic acid as a solvent under transition-metal-free conditions provides a simple and efficient system for the selective oxidation of sulfides to sulfoxides in excellent yields (90-99%). nih.gov The reaction proceeds smoothly at room temperature, and the product can be easily isolated. nih.gov Another approach involves using hydrogen peroxide in combination with a surfactant like sodium dodecyl sulfate (B86663) (SDS) and a catalytic amount of hydrochloric acid in an aqueous medium. wiley-vch.de
Hypervalent iodine reagents are highly valued for their mildness and high chemoselectivity in sulfide oxidation. acs.orgarkat-usa.org One prominent example is o-iodoxybenzoic acid (IBX), which, in the presence of a catalytic amount of tetraethylammonium (B1195904) bromide (TEAB), facilitates the rapid and quantitative oxidation of sulfides to sulfoxides. acs.org This method is notable for its fast reaction times (often within 30 minutes) and the complete absence of over-oxidation to the sulfone, even after extended periods. acs.org Similarly, polymer-supported diacetoxyiodo(styrene) (PDAIS) can be used in water, offering an environmentally friendly option with the advantage of a recyclable reagent. arkat-usa.org
Sodium metaperiodate (NaIO₄) is another classic and reliable reagent for preparing sulfoxides free from sulfone contamination. orgsyn.org The reaction is typically carried out in a solvent mixture, such as aqueous methanol, at low temperatures (e.g., an ice bath) to control the reaction's exothermicity and prevent over-oxidation, especially for dialkyl sulfides. orgsyn.org The procedure is broadly applicable to a variety of aryl and alkyl sulfides. orgsyn.org
Other specialized stoichiometric reagents include N-t-butyl-N-chlorocyanamide, which provides quantitative yields of sulfoxides in a mixed acetonitrile-water solution with a 1:1 oxidant-to-sulfide ratio. oup.com Cyclic diacyl peroxides have also been introduced as mild and highly chemoselective oxygen-atom transfer agents in a metal- and additive-free system. rsc.org
Table 1: Selected Stoichiometric Reagents for Sulfide Oxidation
| Oxidant | Co-reagent/Solvent | Temperature | Time | Selectivity (Sulfoxide) | Reference |
|---|---|---|---|---|---|
| H₂O₂ | Glacial Acetic Acid | Room Temp. | Varies | High | nih.gov |
| o-Iodoxybenzoic Acid (IBX) | TEAB (cat.) / Various | Room Temp. | < 30 min | Excellent (no sulfone) | acs.org |
| Sodium Metaperiodate | Water/Methanol | 0°C | 15 h | High (sulfone-free) | orgsyn.org |
| N-t-butyl-N-chlorocyanamide | Acetonitrile/Water | Not specified | Not specified | High (1:1 ratio) | oup.com |
Catalytic systems are often preferred for their efficiency, lower waste generation, and ability to use greener terminal oxidants like hydrogen peroxide or molecular oxygen. acsgcipr.org These systems can be broadly categorized based on the nature of the catalyst.
A wide array of transition metals, including titanium, vanadium, manganese, iron, and copper, have been employed to catalyze the selective oxidation of sulfides. benthamdirect.comtandfonline.comresearchgate.net These metals can activate mild oxidants, facilitating the oxygen transfer to the sulfur atom.
Manganese-based catalysts have demonstrated efficacy in this transformation. A manganese complex supported on silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂/([Mn₂L(HL)(H₂O)₄]) has been used with hydrogen peroxide to oxidize various alkyl phenyl sulfides. tubitak.gov.tr In the case of ethyl phenyl sulfide, this system yielded the corresponding sulfoxide, although steric hindrance was noted to reduce the yield compared to less bulky substrates. tubitak.gov.tr
Iron- and copper-based catalysts are also common. Catalysts such as Fe₂O₃ and Cu(OH)₂ can activate molecular oxygen in the presence of an aldehyde co-catalyst to achieve sulfide oxidation with good selectivity under mild conditions. tandfonline.com More recently, a copper-monosubstituted Keggin-type polyoxometalate has been shown to be a highly active catalyst for the oxidation of methyl phenyl sulfide to its sulfoxide with 96% selectivity using H₂O₂. rsc.org However, for the slightly bulkier ethyl phenyl sulfide, both conversion and selectivity were observed to decrease. rsc.org A Zn-DABCO functionalized Fe₃O₄ nanoparticle system also serves as an efficient and recyclable catalyst for selective sulfide oxidation with H₂O₂. samipubco.com
Titanium-based systems are particularly famous, especially since the development of the Kagan-Sharpless reagent for asymmetric sulfoxidation. benthamdirect.comingentaconnect.com Catalytic versions using Ti(OiPr)₄ with chiral ligands like diethyl tartrate (DET) or BINOL can achieve high yields and enantioselectivity, though their primary application is in asymmetric synthesis. ingentaconnect.com The mechanism of these reactions can be complex, with factors like steric effects of the sulfide, ligand, and oxidant influencing the reaction pathway and the ratio of sulfoxide to sulfone produced. acs.org
Table 2: Examples of Transition Metal-Catalyzed Oxidation of Sulfides
| Catalyst System | Substrate | Oxidant | Yield (Sulfoxide) | Selectivity (Sulfoxide) | Reference |
|---|---|---|---|---|---|
| Fe₃O₄@SiO₂/Mn-complex | Ethyl Phenyl Sulfide | H₂O₂ | 23% | Not specified | tubitak.gov.tr |
| Cu-Polyoxometalate | Ethyl Phenyl Sulfide | H₂O₂ | Reduced | Reduced | rsc.org |
| Cu-Polyoxometalate | Methyl Phenyl Sulfide | H₂O₂ | >95% | 96% | rsc.org |
| Zn-DABCO@Fe₃O₄ | Various Sulfides | H₂O₂ | High | High | samipubco.com |
| Ti(OiPr)₄/BINOL/H₂O | Methyl p-Tolyl Sulfide | TBHP | High | High | ingentaconnect.com |
Organocatalysis offers a metal-free alternative for sulfide oxidation, avoiding issues of metal toxicity and contamination. thieme-connect.comresearchgate.net These systems often utilize small organic molecules to activate a benign oxidant like H₂O₂.
A prominent example is the use of ketones, such as 2,2,2-trifluoroacetophenone (B138007), as an organocatalyst. thieme-connect.comorganic-chemistry.org In the presence of H₂O₂, this system can selectively produce either sulfoxides or sulfones simply by tuning the reaction conditions, providing a high degree of control over the oxidation state. thieme-connect.comorganic-chemistry.org Similarly, 1,3-diketones like pentane-2,4-dione, when combined with hydrogen peroxide and a co-catalyst like silica (B1680970) sulfuric acid, effectively oxidize a broad range of sulfides to their corresponding sulfoxides. nsf.govresearchgate.net
Amino acids have also been employed as green and effective catalysts. L-aspartic acid and L-glutamic acid, when immobilized on a hybrid silica support, act as heterogeneous catalysts for the selective oxidation of sulfides with 30% H₂O₂ at room temperature, achieving high conversion and selectivity with the benefit of catalyst recyclability. rsc.org
Photocatalysis represents a modern and sustainable approach, using visible light as an energy source to drive chemical transformations under mild conditions. rsc.orgnih.gov This strategy can be applied to sulfoxide synthesis through various pathways.
One direct method involves the reaction of alkenes and thiols using a photocatalyst like Rose Bengal, with air serving as the green oxidant. rsc.org This metal-free protocol allows for the highly selective construction of sulfoxides at room temperature. rsc.org
Another innovative photocatalytic approach uses nitroarenes and thiophenols to synthesize sulfoxides. acs.orgacs.org By selecting the appropriate photocatalyst, such as a ruthenium complex [Ru(bpz)₃(PF₆)₂], and adjusting the amount of thiophenol, the reaction can be switched to favor sulfoxide formation with good functional group tolerance. acs.org Concurrently, photocatalysis has been combined with biocatalysis in a one-pot system to achieve the deracemization of sulfoxides, where a non-selective light-dependent oxidation step is coupled with an enantioselective enzymatic reduction. nih.gov
The prevention of sulfone formation is the central goal of selective sulfoxide synthesis. nih.govacsgcipr.org Several strategies have been proven effective across both stoichiometric and catalytic methodologies.
Stoichiometric Control : The most fundamental method is the careful control of the oxidant-to-sulfide ratio. Using a slight excess or a 1:1 molar ratio of the oxidant is often sufficient to prevent further oxidation, especially with highly selective reagents. oup.comacsgcipr.org
Reagent Selection : The choice of oxidant is critical. Milder or more selective oxidants are less prone to over-oxidation. Hypervalent iodine reagents like IBX are particularly effective, showing little to no sulfone formation even with extended reaction times or excess reagent. acs.org Similarly, metal-free systems using cyclic diacyl peroxides are designed for high chemoselectivity towards the sulfoxide. rsc.org
Catalyst Design : Many catalytic systems are inherently selective. For example, immobilized amino acid catalysts rsc.org and certain organocatalytic systems thieme-connect.comnsf.gov show high selectivity for sulfoxides under optimized conditions. In transition metal catalysis, the ligand environment and the metal's identity can be tuned to favor the first oxidation step over the second. acs.org
Reaction Conditions : Modifying reaction parameters such as temperature, solvent, and the mode of addition can suppress sulfone formation. acsgcipr.org Conducting reactions at lower temperatures generally slows down the rate of the second oxidation more significantly than the first. orgsyn.org The slow addition of the oxidant to the sulfide solution also helps maintain a low oxidant concentration, minimizing over-oxidation. acsgcipr.org In some cases, acidic conditions have been found to suppress the formation of sulfones. acsgcipr.org
Catalytic Oxidation Systems for Enhanced Selectivity
Organocatalytic Approaches
Stereoselective Synthesis of Chiral this compound
The production of enantiomerically pure or enriched sulfoxides is a critical challenge in organic synthesis. For this compound, both asymmetric catalytic oxidation of the prochiral sulfide and biocatalytic methods have proven to be effective strategies. mdpi.comresearchgate.net
Asymmetric Catalytic Oxidation of Prochiral Ethyl Phenyl Sulfide
Asymmetric catalytic oxidation represents a powerful tool for the synthesis of chiral sulfoxides from their corresponding prochiral sulfides. mdpi.comias.ac.in This approach typically involves the use of a metal catalyst in conjunction with a chiral ligand and an oxidant.
One notable system employs a titanium/H2O/(R,R)-diphenylethane-1,2-diol complex for the asymmetric oxidation of aryl sulfides. acs.org Another effective method utilizes an Al(salalen) complex, which demonstrates high enantioselectivity in the oxidation of a variety of sulfides, including ethyl phenyl sulfide, using aqueous hydrogen peroxide as the oxidant. unipd.it The oxidation of ethyl phenyl sulfide using this system yields the corresponding sulfoxide with high enantioselectivity. unipd.it
Detailed studies on titanium-catalyzed asymmetric oxidation of alkyl aryl sulfides with optically active hydroperoxides have revealed a complex mechanism. The enantioselectivity arises from a combination of asymmetric induction during the sulfoxidation step and a kinetic resolution of the resulting sulfoxide through its subsequent oxidation to the sulfone. acs.org For instance, the oxidation of ethyl phenyl sulfide can be influenced by steric factors, as demonstrated in competitive experiments with methyl phenyl sulfide. liverpool.ac.uk
| Catalyst System | Oxidant | Substrate | Enantiomeric Excess (ee) | Reference |
| Al(salalen) complex | Aqueous H2O2 | Ethyl phenyl sulfide | High | unipd.it |
| Ti/(R,R)-diphenylethane-1,2-diol | Not specified | Aryl sulfides | Not specified | acs.org |
| Iron-bipybox (L1) | Aqueous H2O2 | Ethyl phenyl sulfide | up to 98:2 er | ulaval.ca |
| (R)-6,6'-Diphenyl-BINOL/Ti(O-i-Pr)4 | 70% aqueous TBHP | Aryl methyl/benzyl sulfides | up to 90% | ias.ac.in |
Biocatalytic Enantioselective Sulfoxidation Using Enzymes and Whole Cells
Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral sulfoxides. researchgate.netresearchgate.net Enzymes and whole-cell systems offer mild reaction conditions and often exhibit exceptional enantio- and regioselectivity. mdpi.commdpi.com
Flavin-containing monooxygenases (FMOs) are a class of enzymes that catalyze the oxygenation of various heteroatoms, including sulfur. mdpi.comal-edu.com Bacterial FMOs, in particular, have been explored for the asymmetric sulfoxidation of prochiral sulfides. mdpi.comfrontiersin.org
The FMO from Methylophaga sp. (mFMO) has been shown to be an effective biocatalyst for producing optically active sulfoxides. mdpi.commdpi.com In the oxidation of ethyl phenyl sulfide, mFMO generally produces the (S)-enantiomer with good conversion and enantiomeric excess. mdpi.commdpi.com Interestingly, mutations in the mFMO enzyme can invert the enantioselectivity, with some mutants favoring the production of (R)-sulfoxides. researchgate.net For example, the W319A mutant of mFMO, when used for the oxidation of ethyl phenyl sulfide, yielded (S)-ethyl phenyl sulfoxide with a 58% yield and 93% enantiomeric excess on a multimilligram scale. mdpi.com
A thermostable FMO from Nitrincola lacisaponensis (NiFMO) has also been investigated, though it generally shows lower activity and selectivity compared to mFMO for the oxidation of ethyl phenyl sulfide. mdpi.com
| Enzyme/Mutant | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| PTDH-mFMO | Ethyl phenyl sulfide | (S) | 73.5 | 75.0 | mdpi.com |
| mFMO | Ethyl phenyl sulfide | (S) | Moderate-to-good | Moderate-to-good | mdpi.com |
| mFMO W319A | Ethyl phenyl sulfide | (S) | 58 | 93 | mdpi.com |
| NiFMO | Ethyl phenyl sulfide | (R) | Lower | Lower | mdpi.com |
Styrene (B11656) monooxygenases (SMOs) are another class of flavin-dependent enzymes capable of highly enantioselective sulfoxidation. mdpi.com A novel styrene monooxygenase, SmoA, discovered from a metagenomic library, has demonstrated excellent enantioselectivity in the oxidation of aromatic sulfides, producing the corresponding (R)-sulfoxides. nih.gov
Specifically, the SmoA-catalyzed oxidation of ethyl phenyl sulfide yields (R)-ethyl phenyl sulfoxide with a high enantiomeric excess of 92%. nih.gov This is in stark contrast to other styrene monooxygenases, such as StyA, which exhibit very low enantioselectivity for the same reaction. nih.gov
Whole-cell biotransformations offer a practical approach for performing enzymatic reactions, as they eliminate the need for enzyme purification. medcraveonline.comslideshare.net Various microorganisms, including bacteria and fungi, have been utilized for the asymmetric oxidation of sulfides. mdpi.comthieme-connect.de
Bacteria from the genus Rhodococcus have proven to be particularly useful for the oxidation of alkyl aryl sulfides, often yielding sulfoxides with high enantiomeric excess. mdpi.com For instance, Rhodococcus sp. ECU0066 has been used for the asymmetric oxidation of racemic ethyl phenyl sulfoxide. muni.cz Similarly, Pseudomonas monteilii CCTCC M2013683 can oxidize a range of aryl alkyl sulfides, including ethyl phenyl sulfide, to their corresponding sulfoxides with good yields and enantiomeric excesses. mdpi.com
Fungal systems, such as Mortierella isabellina, also catalyze the sulfoxidation of phenyl-alkylated sulfides, predominantly forming the (S)-configured products. mdpi.com Whole cells of Gordonia terrae IEGM 136 have been shown to effectively catalyze the biotransformation of ethyl phenyl sulfide into the corresponding (R)-sulfoxide with high enantiomeric excess. researchgate.net
Styrene Monooxygenases (SmoA) for (R)-Sulfoxide Production
Sustainable and Green Synthesis Routes
The principles of green chemistry, which advocate for the use of environmentally benign solvents, renewable resources, and energy-efficient processes, are increasingly being applied to the synthesis of this compound. europa.eujptcp.comnumberanalytics.com
Biocatalytic methods, as discussed above, are inherently green as they operate under mild conditions and utilize water as a solvent. mdpi.comalmacgroup.com The use of whole-cell biocatalysts further enhances the sustainability of the process by avoiding costly and energy-intensive enzyme purification steps. medcraveonline.com
The development of biphasic systems, such as aqueous/ionic liquid systems, has shown promise in enhancing the productivity and enantioselectivity of biocatalytic sulfoxidations. almacgroup.comacs.org For example, the use of a phosphate (B84403) buffer/[P6,6,6,14][NTf2] biphasic system for the P450-catalyzed oxidation of ethyl phenyl sulfide significantly improved both the product concentration and the enantiomeric excess of the resulting (R)-sulfoxide. acs.org The use of deep eutectic solvents (DESs) has also been explored as a green alternative. mdpi.comalmacgroup.com
Utilizing Environmentally Benign Oxidants (e.g., Hydrogen Peroxide)
The use of hydrogen peroxide (H₂O₂) as an oxidant for the conversion of ethyl phenyl sulfide to this compound is a cornerstone of green chemistry approaches. doria.fimdpi.com H₂O₂ is advantageous due to its high oxygen content, low cost, and the benign nature of its primary byproduct, water. doria.firesearchgate.net However, the oxidation of sulfides with H₂O₂ is often slow and requires activation through suitable catalysts. researchgate.net
A variety of catalytic systems have been developed to facilitate this transformation. For instance, heterogeneous catalysts like copper, nickel, and zinc tungstates have been shown to accelerate the oxidation of analogous sulfides like thioanisole (B89551) using hydrogen peroxide. Among these, copper tungstate (B81510) demonstrated the highest efficiency. researchgate.net The ideal conditions for this type of catalysis were found to be a temperature of 75°C and a reaction time of 12 hours. researchgate.net
Another approach involves supporting catalysts on novel materials. A study reported the immobilization of nickel acetate (B1210297) hydrate (B1144303) on polyethylene (B3416737) glycol-modified graphene oxide (GO). ajgreenchem.comajgreenchem.com This nanocomposite catalyst showed high activity for the oxidation of thioanisole to its corresponding sulfoxide at ambient temperature and pressure, using ethanol (B145695) as a green solvent. ajgreenchem.comajgreenchem.com The reactivity in such systems is influenced by both the electron density at the sulfur atom and steric hindrance. ajgreenchem.comajgreenchem.com
The selectivity of the oxidation towards either the sulfoxide or the further oxidized sulfone can be controlled by the choice of catalyst and reaction conditions. For example, using 2,2,2-trifluoroacetophenone as an organocatalyst with H₂O₂, the reaction can be selectively directed to produce either sulfoxides or sulfones depending on the conditions. organic-chemistry.org Similarly, tantalum carbide and niobium carbide catalysts show selectivity towards sulfoxides and sulfones, respectively. organic-chemistry.org In some cases, solvent- and catalyst-free oxidation of sulfides to sulfones using a 30% aqueous solution of H₂O₂ at 75°C has been reported, highlighting a highly atom-economic route. rsc.org
Below is a table summarizing various catalytic systems for the oxidation of sulfides using hydrogen peroxide.
| Catalyst System | Substrate | Oxidant | Solvent | Key Findings | Reference(s) |
| Copper Tungstate (CuWO₄) | Thioanisole | H₂O₂ | - | Most efficient among NiWO₄ and ZnWO₄. Optimal temp: 75°C, time: 12h. | researchgate.net |
| Nickel Acetate on Graphene Oxide (NiOAC@PEG-GO) | Thioanisole | H₂O₂ | Ethanol | High activity at ambient temperature. Optimal O/S ratio: 3.4, time: 31 min. | ajgreenchem.comajgreenchem.com |
| [Cu(terpy)]²⁺@Y-zeolite | Thioanisole | H₂O₂ | - | High selectivity for mthis compound. | acs.org |
| Tantalum Carbide | Sulfides | 30% H₂O₂ | - | High yields of corresponding sulfoxides. | organic-chemistry.org |
| Niobium Carbide | Sulfides | 30% H₂O₂ | - | Efficiently affords corresponding sulfones. | organic-chemistry.org |
| Pyridinium Salt of Heteropolyacids | Functionalized Sulfides | 35% H₂O₂ | Acetonitrile | Excellent yields of sulfoxides or sulfones at room temp or 40°C. | conicet.gov.ar |
Continuous Flow Reaction Systems for Efficient Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over traditional batch processing. nih.govinnovation.ca These benefits include superior heat and mass transfer, enhanced process control and safety, shorter reaction times, and improved yields and selectivity. innovation.camdpi.com The high surface-to-volume ratio in flow reactors allows for better temperature control, which is particularly crucial for highly exothermic reactions like oxidations. innovation.cafigshare.com
The synthesis of sulfoxides, including this compound, is well-suited for continuous flow systems. syrris.com A bio-inspired protocol for the continuous and chemoselective oxidation of sulfides has been developed using selenium (IV) oxide (SeO₂) as a pre-catalyst and hydrogen peroxide as the green oxidant. This system operates at room temperature in a liquid-liquid biphasic system. nih.gov In a specific application of this methodology, this compound was synthesized from ethyl phenyl sulfide, achieving a yield of 85%. nih.gov
Flow chemistry also enables reactions that are hazardous to perform on a large scale in batch reactors. syrris.com For example, the imidation of sulfoxides using azides and concentrated sulfuric acid, a high-yielding but risky process, can be safely performed in a continuous flow setup. syrris.comresearchgate.net This approach has been successfully used to produce pharmaceutically relevant sulfoximines. researchgate.net
The integration of microreactors in continuous flow systems further enhances the safety and efficiency of production. figshare.comacs.org These systems can significantly improve productivity while maintaining high yields, making them a promising strategy for the industrial-scale production of sulfoxides and their derivatives. figshare.comacs.org The development of microscale high-throughput synthesis in continuous flow allows for rapid screening of reagents and optimization of reaction conditions, accelerating the discovery of new synthetic routes. vapourtec.com
The table below highlights key aspects of continuous flow synthesis for sulfoxides.
| Synthesis Type | Key Features | Substrate Example | Product Example | Yield | Reference(s) |
| Bioinspired Oxidation | SeO₂ catalyst, H₂O₂ oxidant, biphasic system, room temperature. | Ethyl phenyl sulfide | This compound | 85% | nih.gov |
| Sulfoxide Imidation | Use of hazardous reagents (azides, fuming H₂SO₄) safely. | Pharmaceutically relevant sulfoxide | Target sulfoximine | ~90% selectivity | syrris.comresearchgate.net |
| Photooxidation | Uses singlet oxygen in a microfluidic reactor. | L-methionine | L-methionine sulfoxide | - | uliege.be |
| Industrial Scale Production | Microchannel reactors for enhanced safety and efficiency. | Dimethyl sulfoxide (DMSO) | Methyl sulfone (MSM) | 95.3% | figshare.comacs.org |
Application of Alternative Solvents and Media (e.g., Deep Eutectic Solvents, Ionic Liquids)
The choice of solvent is a critical factor in developing sustainable chemical processes. Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) have garnered significant attention as green alternatives to conventional volatile organic solvents. researchgate.netmagtech.com.cnwiley.com These alternative media offer several advantages, including low vapor pressure, non-flammability, high thermal stability, and potential for recyclability. magtech.com.cnrsc.org
Deep Eutectic Solvents (DESs) are mixtures of a hydrogen bond acceptor (typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea (B33335), glycerol). magtech.com.cnnih.gov They are generally non-toxic, biodegradable, and inexpensive. magtech.com.cn In the context of sulfide oxidation, DESs can act as both the solvent and a catalyst. nih.gov For example, the eutectic mixture of choline chloride and urea has been found to be an effective medium for various organic reactions, including the synthesis of heterocyclic compounds. nih.govmdpi.com An efficient and green method for the oxidation of aldehydes to carboxylic acids has been developed using a choline chloride:urea DES with H₂O₂ as the oxidant under catalyst-free conditions at room temperature. researchgate.net This demonstrates the potential of DESs to facilitate oxidations in an environmentally friendly manner.
Ionic Liquids (ILs) are salts with melting points below 100°C, and many are liquid at room temperature. dcu.ie Their properties can be fine-tuned by modifying the cation and anion, making them "designer solvents". iolitec.deiolitec.de Several research groups have demonstrated that ILs can offer advantages in the oxidation of sulfides, including facilitating the easy recycling of the catalyst-solvent system. researchgate.net For instance, 1-alkyl-3-methylimidazolium-based ILs are widely studied and can be used to dissolve polar substrates while not inactivating certain enzymes, making them suitable for biocatalytic reactions. researchgate.net The use of ILs can lead to faster reactions and higher product yields compared to conventional organic solvents. researchgate.net
The table below provides examples of alternative solvent systems used in organic synthesis, relevant to the principles of sulfide oxidation.
| Solvent Type | Composition Example | Application | Key Advantages | Reference(s) |
| Deep Eutectic Solvent (DES) | Choline chloride:Urea (1:2) | Synthesis of 2-mercaptoquinazolin-4(3H)-ones | Acts as both solvent and catalyst; eco-friendly. | nih.gov |
| Deep Eutectic Solvent (DES) | Choline chloride:Urea | Oxidation of aldehydes with H₂O₂ | Catalyst-free conditions; green solvent. | researchgate.net |
| Ionic Liquid (IL) | 1-alkyl-3-methylimidazolium tetrafluoroborates | Biocatalytic esterification | Dissolves polar substrates without inactivating enzymes; enhances reaction rate and yield. | researchgate.net |
| Ionic Liquid (IL) | Chloroaluminate based ILs | Friedel-Crafts reaction | Acts as catalyst and solvent; allows easy product separation and catalyst recycling. | iolitec.de |
Mechanistic Studies of Ethylphenylsulfoxide Transformations
Thermal Decomposition and Pyrolysis Mechanisms
The thermal decomposition of sulfoxides, including ethylphenylsulfoxide, is a classic example of a pericyclic reaction, specifically an intramolecular cis-elimination (Ei). tandfonline.com This process involves the formation of a five-membered cyclic transition state, leading to the corresponding alkene and a sulfenic acid.
Elucidation of Transition State Structures and Geometries
The pyrolysis of this compound and its derivatives is proposed to proceed through a five-membered transition state. researchgate.nettandfonline.com Studies on α-heteroatom substituted ethyl phenyl sulfoxides suggest that this transition state has a character that deviates towards an E1-like mechanism. researchgate.nettandfonline.com This implies a significant degree of C-S bond cleavage and charge separation in the transition state. The geometry of this state is crucial, as the reaction proceeds via a concerted mechanism where both C-S bond fission and β-proton transfer are significant. tandfonline.com For the pyrolysis of sulfoxides in general, the transition state is considered to be more rigid than the ground state, as indicated by negative activation entropies, which is attributed to the cyclic nature of the transition state. oup.com However, for some substituted sulfoxides, looser transition states with advanced C-S bond cleavage have been observed. researchgate.net
Kinetic and Thermodynamic Parameters of Pyrolytic Pathways
Kinetic studies of this compound derivatives provide valuable data on the energetics of the pyrolysis reaction. For instance, the activation parameters for two diastereomeric 1-acetoxyethyl (substituted phenyl) sulfoxides have been determined. For one diastereomer (2a), the activation enthalpy (ΔH‡) is 112 kJmol⁻¹ and the activation entropy (ΔS‡) is -20 JK⁻¹mol⁻¹. researchgate.nettandfonline.com For the other diastereomer (2b), ΔH‡ is 107 kJmol⁻¹ and ΔS‡ is -29 JK⁻¹mol⁻¹. researchgate.nettandfonline.com These negative activation entropies are consistent with a constrained, cyclic transition state. tandfonline.comoup.com In contrast, the pyrolysis of certain sulfonium (B1226848) ylides, which are isoelectronic to sulfoxides, exhibit large positive activation entropies, suggesting a much looser transition state. oup.com
| Compound | ΔH‡ (kJmol⁻¹) | ΔS‡ (JK⁻¹mol⁻¹) |
| 1-acetoxyethyl (substituted phenyl) sulfoxide (B87167) (2a) | 112 | -20 |
| 1-acetoxyethyl (substituted phenyl) sulfoxide (2b) | 107 | -29 |
Table 1: Activation parameters for the pyrolysis of diastereomeric 1-acetoxyethyl (substituted phenyl) sulfoxides. researchgate.nettandfonline.com
Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Elimination Reactions
The measurement of deuterium kinetic isotope effects (KIEs) is a powerful tool for probing the nature of the transition state in elimination reactions. A primary KIE (kH/kD > 1) is expected if the C-H bond to the β-hydrogen is being broken in the rate-determining step. libretexts.orglibretexts.org In the pyrolysis of 1-acetoxyethyl-2,2,2-d3 phenyl sulfoxides, large deuterium KIEs with kH/kD values ranging from 3.5 to 4.1 have been observed. researchgate.nettandfonline.com This significant isotope effect confirms that the abstraction of the β-proton is indeed part of the rate-determining step, consistent with a concerted Ei mechanism. Such large KIEs suggest a transition state where the β-proton is significantly transferred. researchgate.nettandfonline.com For comparison, the E2 reaction of 2-bromopropane (B125204) with sodium ethoxide shows a kH/kD of 6.7. libretexts.org
Substituent Effects on Pyrolysis Rates (Hammett Analysis)
The electronic effect of substituents on the phenyl group of this compound derivatives has been quantified using Hammett analysis. libretexts.orgwikipedia.org For the pyrolysis of diastereomeric 1-acetoxyethyl (substituted phenyl) sulfoxides, positive Hammett ρ-values were obtained (ρa = 0.76 and ρb = 0.80 vs. σ). researchgate.nettandfonline.com A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing substituents on the phenyl ring. wikipedia.org This suggests the development of a negative charge on the sulfinyl group in the transition state, which is stabilized by electron-withdrawing groups. oup.com This finding is consistent with the proposed E1-like character of the transition state, where there is significant polarization of the C-S bond. researchgate.nettandfonline.com
| Diastereomer | Hammett ρ-value |
| 2a | 0.76 |
| 2b | 0.80 |
Table 2: Hammett ρ-values for the pyrolysis of diastereomeric 1-acetoxyethyl (substituted phenyl) sulfoxides. researchgate.nettandfonline.com
Comparative Mechanistic Analysis with Analogous Sulfur Compounds
The pyrolysis mechanism of sulfoxides can be compared with that of isoelectronic sulfur compounds like sulfonium ylides and sulfilimines. While sulfoxides generally undergo a concerted Ei reaction, the transition state can vary. researchgate.netoup.com For sulfonium ylides, the pyrolysis also proceeds via an Ei reaction, but the transition state is suggested to be more E1-like than that of sulfoxides. oup.com This is supported by the observation of larger activation entropies for sulfonium ylides, indicating a looser transition state. oup.com The electronic structure of the ylide contributes to a greater ease of C-S bond cleavage. oup.com Sulfilimines also undergo thermal elimination, and kinetic studies suggest that their transition state is also more E1-like compared to sulfoxides. oup.com This comparative analysis highlights how the nature of the sulfur-containing functional group influences the detailed mechanism of the elimination reaction.
Reaction Mechanisms of Oxidation and Oxygen Transfer to Sulfides
The oxidation of sulfides, such as ethylphenylsulfide, is a fundamental transformation in organic sulfur chemistry. msu.edu One well-studied system involves the use of hydrogen peroxide activated by bicarbonate, which forms peroxymonocarbonate (HCO₄⁻) as the active oxidant. acs.orgacs.org Kinetic and spectroscopic evidence confirms the formation of this powerful oxidizing agent. acs.orgacs.org
The oxidation of ethylphenylsulfide and related sulfides by peroxymonocarbonate is significantly faster than with hydrogen peroxide alone, with second-order rate constants being approximately 300-fold greater. acs.org The mechanism involves the nucleophilic attack of the sulfide (B99878) on the electrophilic oxygen atom of the peroxymonocarbonate ion. researchgate.net This leads to a transition state with a significant separation of charge, where a positive charge develops on the sulfur atom. researchgate.net This is supported by Hammett correlations and the effect of solvent composition on the reaction rate. researchgate.net
Furthermore, the reaction of singlet oxygen with organic sulfides proceeds through a persulfoxide intermediate (R₂S⁺-OO⁻). nih.gov This intermediate is a weakly bound species that can be described as a resonance hybrid of zwitterionic and diradical structures. nih.gov The persulfoxide is a key species that can undergo various subsequent reactions, acting as a nucleophile or rearranging to form electrophilic oxidizing agents. nih.gov
Investigation of Reactive Oxygen Species (ROS)
The transformation of ethyl phenyl sulfide to this compound often occurs via oxidation reactions, where the involvement of reactive oxygen species (ROS) is crucial. Mechanistic studies have focused on identifying the specific ROS responsible for the oxygen transfer. In photocatalytic systems, the generation of ROS such as singlet oxygen (¹O₂) and superoxide (B77818) radical anion (O₂•–) is fundamental to the oxidation process. acs.org
Research into the photocatalytic oxidation of thioanisole (B89551), a compound structurally similar to ethyl phenyl sulfide, provides significant insights. acs.org Control experiments are a key methodology for elucidating the roles of different ROS. By using specific scavengers, the contribution of each species to the reaction can be determined. For instance, the addition of sodium azide, a known scavenger of singlet oxygen, led to a significant decrease in the conversion of the sulfide, indicating that ¹O₂ is a major reactive species in the oxidation process. acs.org Similarly, the use of p-benzoquinone to scavenge superoxide radical anions also resulted in a reduced reaction conversion, confirming the participation of O₂•–. acs.org
Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool used to detect and identify transient radical species. The use of spin traps like 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) for ¹O₂ and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) for O₂•– allows for the observation of characteristic EPR signals upon photoirradiation, providing direct evidence for the generation of these ROS during the reaction. acs.org Collectively, these experimental findings show that both singlet oxygen and superoxide radical anions are the primary reactive oxygen species involved in the photooxidation of sulfides to sulfoxides. acs.org
Table 1: Control Experiments for the Identification of Reactive Oxygen Species in Sulfide Photooxidation acs.org
| Experiment Condition | Scavenger | Target ROS | Conversion (%) |
| Standard Reaction | None | - | 96 |
| Addition of Scavenger | Sodium Azide | ¹O₂ | 31 |
| Addition of Scavenger | p-Benzoquinone | O₂•– | 67 |
This table illustrates the effect of specific scavengers on the conversion percentage in the photocatalytic oxidation of thioanisole, highlighting the significant roles of both singlet oxygen and the superoxide radical anion. acs.org
Mechanistic Insights into Catalytic Cycles
Catalytic cycles provide an efficient pathway for the transformation of sulfides, such as ethyl phenyl sulfide, into this compound. These cycles typically involve a catalyst that is regenerated after each reaction sequence, allowing for its use in small amounts. unife.it A well-studied example is the bioinspired oxidation of sulfides using selenium dioxide (SeO₂) as a catalyst and hydrogen peroxide (H₂O₂) as the terminal oxidant. nih.govmdpi.com
The proposed mechanism for this catalytic cycle begins with the reaction of selenium dioxide with hydrogen peroxide to form a highly reactive peroxyselenic acid intermediate. This species then acts as the oxygen donor, oxidizing the ethyl phenyl sulfide to this compound. In this step, the peroxyselenic acid is reduced, and the catalyst is regenerated, allowing it to re-enter the cycle. The selectivity of the reaction, favoring the formation of the sulfoxide over the corresponding sulfone, can be controlled by modulating the reaction conditions, such as the equivalents of the oxidant. nih.govmdpi.com For example, using a limited amount of hydrogen peroxide favors the formation of this compound, while an excess leads to the over-oxidation product, ethylphenylsulfone. nih.gov
The efficiency of such catalytic systems is often evaluated by screening various parameters, including flow rates in continuous flow systems and the concentration of reagents. nih.gov The concept of a Tolman catalytic cycle, which maps out the elementary steps of a homogeneous catalytic reaction, is useful for understanding the process. unife.it It helps identify the active catalytic species and potential resting states within the cycle. unife.it
Table 2: Optimization of Selenium-Catalyzed Oxidation of Ethyl Phenyl Sulfide nih.gov
| Entry | H₂O₂ Equivalents | Total Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Selectivity (Sulfoxide/Sulfone) |
| 1 | 1.1 | 0.4 | 2.5 | 60 | 90/10 |
| 2 | 1.1 | 0.2 | 5 | 75 | 95/5 |
| 3 | 1.1 | 0.1 | 10 | 99 | 99/1 |
| 4 | 2 | 0.2 | 5 | 99 | 80/20 |
| 5 | 5 | 0.2 | 5 | >99 | 5/95 |
| 6 | 10 | 0.2 | 5 | >99 | 0/100 |
This table presents data from the optimization of the continuous flow oxidation of ethyl phenyl sulfide, demonstrating how reagent stoichiometry and flow conditions affect conversion and selectivity. nih.gov
Photochemical Mechanisms and Photoracemization of Chiral Sulfoxides
Chiral sulfoxides, including enantiopure forms of this compound, are valuable in asymmetric synthesis. nih.govrsc.org While thermally stable, these compounds can undergo racemization upon photoirradiation, a process known as photoracemization. nih.gov This phenomenon is of significant mechanistic interest and has been investigated using photosensitizers. nih.govnih.govresearchgate.net
A rapid photoracemization of enantiopure alkyl aryl sulfoxides has been developed using a photosensitizer such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺). nih.govnih.gov The proposed mechanism involves a photoinduced electron transfer from the sulfoxide to the excited state of the photosensitizer. This generates a sulfoxide radical cation. nih.govresearchgate.net Theoretical studies, including Density Functional Theory (DFT) calculations, suggest that the sulfur atom in this radical cation intermediate adopts a planar, sp²-like geometry. nih.govnih.gov This planar structure facilitates the inversion of the sulfur stereocenter. A subsequent back electron transfer from the reduced photosensitizer to the sulfoxide radical cation regenerates the sulfoxide, but as a racemic mixture. nih.gov
The efficiency of this photoracemization is dependent on the electronic properties of the sulfoxide. Sulfoxides bearing functional groups that are more easily oxidized than the sulfoxide group itself may resist racemization because the electron transfer occurs preferentially from that other functional group. nih.govnih.gov The electrochemical potentials of the functional groups, which can be determined using techniques like cyclic voltammetry, are useful for predicting the reactivity in this photoracemization process. nih.govresearchgate.net The reaction is remarkably fast for a wide range of substrates. nih.gov
Table 3: Kinetic Data for Photoracemization of Various Chiral Alkyl Aryl Sulfoxides nih.govresearchgate.net
| Substrate (Alkyl Aryl Sulfoxide) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Half-life (t₁/₂) (s) |
| Methyl phenyl sulfoxide | 1.77 × 10⁴ | 0.4 |
| Ethyl phenyl sulfoxide | Not explicitly stated, but falls within the range | Not explicitly stated, but falls within the range |
| Isopropyl phenyl sulfoxide | 1.25 × 10⁴ | 0.6 |
| tert-Butyl phenyl sulfoxide | 6.08 × 10¹ | 114 |
| Methyl p-tolyl sulfoxide | 1.59 × 10⁴ | 0.4 |
| Methyl p-chlorophenyl sulfoxide | 1.09 × 10³ | 6.4 |
This table summarizes the kinetic parameters for the rapid photoracemization of several chiral sulfoxides in the presence of a photosensitizer, indicating extremely fast reaction rates for many substrates. nih.govresearchgate.net
Stereochemistry, Chiral Properties, and Applications of Ethylphenylsulfoxide
Enantiomeric Purity and Optical Activity Analysis
The quantitative analysis of the enantiomeric composition of ethylphenylsulfoxide is crucial for its application in stereoselective processes. Enantiomeric excess (ee), a measure of the purity of a chiral substance, is determined to quantify the prevalence of one enantiomer over the other in a mixture. unacademy.com A mixture with an equal amount of both enantiomers is a racemate and is optically inactive. libretexts.orglibretexts.org
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for determining the enantiomeric excess of this compound. rsc.org The separation relies on the differential interaction of the (R) and (S)-enantiomers with the chiral environment of the column, leading to different retention times (tʀ). For instance, using a Daicel Chiralcel OD column with a mobile phase of 90:10 Hexane/Isopropanol, the (R) and (S)-enantiomers of this compound can be resolved. rsc.org In one reported analysis, the retention time for the (R)-enantiomer was 19.4 minutes, while the (S)-enantiomer eluted at 23.3 minutes. rsc.org
The optical activity of this compound is its ability to rotate the plane of plane-polarized light. libretexts.orgbris.ac.uk The two enantiomers, (R)- and (S)-ethylphenylsulfoxide, rotate light by equal amounts but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. libretexts.org The specific rotation is a characteristic physical property of a pure enantiomer. libretexts.org The enantiomeric excess of a mixture can be calculated by comparing the observed optical rotation of the mixture to the specific rotation of the pure enantiomer. unacademy.comlibretexts.org
Table 1: HPLC Conditions for Enantiomeric Separation of Sulfoxides This table presents typical conditions for the chiral HPLC separation of this compound and related compounds.
| Compound | Chiral Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Times (tʀ) in min | Reference |
|---|---|---|---|---|---|
| This compound | Daicel Chiralcel OD | 90:10 Hexane/Isopropanol | 0.5 | (R) = 19.4, (S) = 23.3 | rsc.org |
| Methyl phenyl sulfoxide (B87167) | Daicel Chiralcel OD | 80:20 Hexane/Isopropanol | 0.5 | (R) = 13.8, (S) = 15.8 | rsc.org |
| Benzyl phenyl sulfoxide | Daicel Chiralcel OD | 90:10 Hexane/Isopropanol | 0.5 | (R) = 24.1, (S) = 28.8 | rsc.org |
| 4-Methylphenyl methyl sulfoxide | Daicel Chiralcel OD | 94:06 Hexane/Isopropanol | 0.5 | (R) = 32.2, (S) = 35.8 | rsc.org |
Chiral Recognition and Separation Methodologies
The separation of racemic this compound into its individual enantiomers, a process known as chiral resolution, is essential for obtaining enantiomerically pure material. libretexts.org Various methodologies are employed, leveraging the principles of chiral recognition. rsc.org
Crystallization-Based Methods : These techniques rely on the different physical properties of diastereomers or the specific packing of enantiomers in a crystal lattice.
Diastereomeric Salt Formation : A common strategy involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. rsc.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org
Preferential Crystallization : This method is applicable to racemic compounds that crystallize as conglomerates, where (R) and (S) enantiomers crystallize separately. rsc.org By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be selectively crystallized. rsc.org
Inclusion Crystallization : Chiral host molecules can be used to selectively include one enantiomer from a racemic mixture into a crystal lattice. dokumen.pub For example, research has shown that the (S)-form of ethyl phenyl sulfoxide (with 98% ee) can be captured through hydrogen bonding within the inclusion cavity of a chiral host molecule. dokumen.pub
Chromatographic Separation : As discussed previously, chiral chromatography (both HPLC and Gas Chromatography) is a powerful tool for both analytical and preparative-scale separation of enantiomers. chemistrydocs.com The use of chiral stationary phases (CSPs), such as those based on polysaccharides like cellulose (B213188) or amylose, facilitates separation by forming transient, diastereomeric complexes with the enantiomers, leading to different retention times. chemistrydocs.comsigmaaldrich.com
Membrane Separation : Enantioselective membranes containing chiral selectors can resolve enantiomers. rsc.org These membranes allow for the preferential transport of one enantiomer over the other. rsc.org
Kinetic Resolution : This method involves reacting the racemic sulfoxide with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For example, biocatalytic resolution using microorganisms like Rhodococcus sp. can achieve high enantioselectivity (ee(S) > 99.0%) for this compound by selectively transforming one enantiomer, leaving the other unreacted. researchgate.net
This compound as a Chiral Auxiliary in Asymmetric Induction
Chiral sulfoxides are recognized as effective chiral auxiliaries in asymmetric synthesis. researchgate.netrsc.orgmedcraveonline.com A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgscielo.org.mx The auxiliary's chirality creates a diastereoselective environment, guiding the formation of a new stereocenter with a preferred configuration. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org
The sulfinyl group is well-suited for this role due to its high configurational stability and the significant steric and electronic differences between its substituents (a lone pair, an oxygen atom, and two different carbon groups). medcraveonline.com These features allow it to effectively differentiate the diastereotopic faces of a nearby reaction center, leading to high asymmetric induction. medcraveonline.com
In practice, a substrate is covalently bonded to the chiral this compound auxiliary. The resulting adduct exists in a conformation where one of the prochiral faces of the reactive center is sterically shielded by the auxiliary's substituents (the phenyl or ethyl group). An incoming reagent will therefore preferentially attack from the less hindered face, leading to the formation of one diastereomer in excess. medcraveonline.comscielo.org.mx This strategy has been successfully applied to a variety of transformations, including carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.orgmedcraveonline.com
Table 2: Asymmetric Induction using Sulfoxide Auxiliaries (General Examples) This table illustrates the principle of using chiral sulfoxides as auxiliaries in asymmetric reactions to achieve high diastereoselectivity.
| Reaction Type | Chiral Auxiliary Type | Key Transformation | Achieved Diastereoselectivity | Reference Principle |
|---|---|---|---|---|
| Aldol Reaction | β-Ketosulfoxide | Reduction of β-keto group | High d.e. | medcraveonline.com |
| Michael Addition | α,β-Unsaturated Sulfoxide | Addition of nucleophiles to C=C | High d.e. | medcraveonline.comscielo.org.mx |
| Alkylation | Sulfoxide-derived enolate | Reaction with electrophile (e.g., alkyl halide) | High d.e. | wikipedia.org |
| Diels-Alder Reaction | Sulfinyl-substituted diene or dienophile | [4+2] Cycloaddition | High d.e. | medcraveonline.com |
Application as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Beyond their use as stoichiometric chiral auxiliaries, chiral sulfoxides like this compound can function as chiral ligands in transition metal-catalyzed asymmetric reactions. researchgate.netnih.gov In this approach, a small amount of a chiral catalyst, formed by a metal center coordinated to a chiral ligand, is used to generate a large quantity of an enantiomerically enriched product. sigmaaldrich.comrsc.org
The development of chiral sulfoxide ligands is a growing area in asymmetric catalysis. nih.gov The sulfur atom of the sulfoxide can coordinate to the metal center, placing the stereogenic center in close proximity to the site of catalysis. nih.gov This proximity allows for effective transfer of chiral information from the ligand to the substrate during the catalytic cycle, thereby controlling the stereoselectivity of the reaction. nih.govmdpi.com Sulfoxide ligands offer the unique advantage of potentially coordinating through either the sulfur or the oxygen atom, which can influence the catalytic outcome. nih.gov
Chiral sulfoxide ligands have been employed in a range of metal-catalyzed processes, including palladium-catalyzed allylic alkylations and other C-C bond-forming reactions. mdpi.commdpi.com The design of the ligand is critical, as its electronic and steric properties can be tuned by modifying the groups attached to the sulfur (e.g., ethyl and phenyl groups in this compound) to optimize both the reactivity and the enantioselectivity of the catalyst for a specific transformation. mdpi.comnih.gov
Catalytic and Ligand Applications Beyond Synthesis of Ethylphenylsulfoxide Itself
Ethylphenylsulfoxide as a Promoter or Additive in Organic Reactions
A thorough search of chemical literature and databases reveals no specific instances where this compound is utilized as a promoter or an additive to enhance organic reactions. Promoters are substances added in small quantities to a catalyst to improve its activity, selectivity, or stability. numberanalytics.comslideshare.net While the concept of promoters is well-established in catalysis, numberanalytics.comsciopen.comsciengine.comunimi.it there is no documented evidence to suggest that this compound performs such a function. Organic synthesis literature details the use of various compounds as promoters, sioc-journal.cn but this compound is not mentioned among them.
Role in Homogeneous Catalysis for Diverse Organic Transformations
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal-ligand complex. numberanalytics.com Ligands are crucial as they modify the metal center's electronic and steric properties, thereby influencing the catalyst's activity and selectivity. ijcce.ac.irnih.govrsc.org While sulfoxides as a general class of compounds can coordinate to metal centers and act as ligands, specific studies detailing the use of this compound as a ligand in homogeneous catalysis for diverse organic transformations are absent from the reviewed literature. Research on homogeneous catalysts often focuses on phosphine (B1218219) ligands, N-heterocyclic carbenes, and other specialized molecules to tune reactivity. numberanalytics.comijcce.ac.ir
Bio-inspired Catalysis and Enzyme Immobilization Strategies
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes. nih.govnih.gov A significant area of this research is the use of enzymes, either free or immobilized, for specific chemical transformations. rsc.orgparadisiresearch.commdpi.com In this context, this compound appears consistently as a target molecule, specifically in the bio-catalytic asymmetric oxidation of prochiral ethyl phenyl sulfide (B99878) to produce enantiomerically pure sulfoxides. These processes utilize enzymes like monooxygenases or whole-cell biocatalysts. The enzymes are sometimes immobilized on various supports to enhance stability and reusability. nih.govmdpi.com However, in all these studies, this compound is the product of the bio-inspired catalytic reaction and is not reported to be a part of the catalytic system or involved in the enzyme immobilization strategy itself.
Theoretical and Computational Investigations of Ethylphenylsulfoxide
Quantum Chemical Calculations (Ab Initio, Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of ethylphenylsulfoxide. rsdjournal.org Methods such as Ab Initio (including Hartree-Fock and Møller-Plesset perturbation theory) and Density Functional Theory (DFT) are widely employed to model chemical systems. nrel.govacs.org DFT methods, in particular, using functionals like B3LYP, B3PW91, and wB97XD, have proven effective for studying sulfoxide-containing molecules, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net
In studies of molecules structurally related to this compound, such as ethyl methyl sulfone and substituted phenylacetates, DFT calculations with basis sets like 6-31G(d,p) and 6-311++G(d,p) have been used to optimize geometries, calculate vibrational frequencies, and determine the energies of different conformers. researchgate.net For instance, calculations on the thermal elimination of ethyl phenyl sulfoxide (B87167) have utilized MP2/6-311+G(3df,2p)//MP2/6-31G(d,p) levels of theory to determine activation barriers. researchgate.net These high-level calculations are crucial for obtaining accurate energy profiles for chemical reactions. researchgate.net
| Computational Method | Basis Set | Application in this compound & Related Studies | Reference |
|---|---|---|---|
| B3LYP (DFT) | 6-31G(d,p) | Conformational analysis and geometry optimization of related 2-ethylsulfinyl-phenylacetates. | |
| B3PW91 (DFT) | 6-311++G(d,p) | Analysis of potential energy surfaces for related sulfones. | researchgate.net |
| MP2 (Ab Initio) | 6-311+G(3df,2p) | Calculation of activation barriers for the gas-phase elimination reaction of ethyl phenyl sulfoxide. | researchgate.net |
| HF (Ab Initio) | 6-31G(d,p) | Calculation of transition state geometry for ethyl phenyl sulfoxide thermolysis. | amazonaws.com |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the environment. ucsf.edumdpi.comnih.gov While specific MD simulations for isolated this compound are not extensively documented in the provided literature, computational conformational analyses, which are often the starting point for MD, have been performed on closely related structures. nih.gov
Theoretical calculations using DFT methods have been instrumental in performing conformational analyses. For a series of 2-ethylsulfinyl-(4'-substituted)-phenylacetates, theoretical data indicated the existence of three stable gauche conformers in the gas phase. The relative stability of these conformers was found to be largely controlled by electrostatic interactions rather than orbital interactions. The study highlighted how the specific geometry of each conformer influences its solvation properties, which in turn affects their relative populations in condensed phases. Similarly, a computational analysis of ethyl methyl sulfone, another related molecule, identified two stable gauche conformers and one stable trans conformer, with very small energy differences between them. researchgate.net These findings suggest that this compound also possesses a complex potential energy surface with multiple stable low-energy conformations.
| Molecule Studied | Key Finding | Computational Method | Reference |
|---|---|---|---|
| 2-Ethylsulfinyl-phenylacetates | Existence of three stable gauche conformers in the gas phase. | B3LYP/6-31G(d,p) | |
| 2-Ethylsulfinyl-phenylacetates | Relative stability is primarily governed by electrostatic interactions and solvation. | SM5.42R solvation model | |
| Ethyl Methyl Sulfone | Identified two stable gauche conformers and one global minimum trans conformer. | B3PW91/6-311++G(d,p) | researchgate.net |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including short-lived intermediates and high-energy transition states. core.ac.uk A significant reaction for this compound is its thermal decomposition, a type of pericyclic elimination reaction (Ei reaction). researchgate.netresearchgate.net
Theoretical studies have modeled the gas-phase elimination reaction of this compound, which yields ethene and phenylsulfenic acid. Calculations at the MP2 level of theory provided an activation enthalpy of 32.3 kcal/mol for a simplified model, which compares well with experimental data for similar sulfoxides. researchgate.net The transition state for this reaction is a five-membered cyclic structure. researchgate.netresearchgate.net Detailed geometric parameters for the transition state of ethyl phenyl sulfoxide have been calculated at the HF/6-31G(d,p) level of theory. amazonaws.com
Kinetic studies on the pyrolysis of α- and β-heteroatom-substituted ethyl phenyl sulfoxides use the unsubstituted ethyl phenyl sulfoxide as a reference. researchgate.net These studies suggest that the pyrolysis proceeds via a five-membered transition state that can be described as E1-like, indicating a significant degree of C-S bond cleavage. researchgate.netoup.com Substituent effect studies show a positive Hammett ρ-value, which supports the development of negative charge on the sulfur-bearing phenyl group in the transition state. researchgate.net
| Reaction | Computational Finding | Method | Reference |
|---|---|---|---|
| Thermal Elimination | Calculated activation enthalpy of 32.3 kcal/mol for a model system. | MP2/6-311+G(3df,2p) | researchgate.net |
| Thermal Elimination | Proceeds via a five-membered cyclic transition state. | Ab Initio / DFT | researchgate.net |
| Thermal Elimination | The transition state has E1-like character with advanced C-S bond cleavage. | Experimental kinetics supported by theory | researchgate.netoup.com |
| Pyrolysis of α-acetoxyethyl phenyl sulfoxides | Activation enthalpy (ΔH‡) of 107-112 kJ/mol (25.6-26.8 kcal/mol). | Experimental kinetics | researchgate.net |
Prediction of Reactivity and Selectivity Profiles
Building on the modeling of reaction pathways, computational chemistry can predict the reactivity and selectivity of chemical reactions. pitt.edursc.org The reactivity–selectivity principle, though now considered obsolete in its original general form, highlights the complex relationship between how fast a compound reacts and the selectivity of its products. wikipedia.org Modern computational methods provide a more nuanced understanding by analyzing the transition states that govern reaction outcomes. rsc.orgmdpi.com
For the pyrolysis of this compound and its derivatives, computational models help to rationalize observed reactivity trends. For example, the pyrolysis of 1-phenylethyl phenyl sulfoxide is thought to proceed through an E1-like transition state, whereas the reaction of 2-phenylethyl phenyl sulfoxide has more carbanion-like character at the β-carbon. oup.com These subtle differences in transition state structure, which can be modeled computationally, explain the different effects that substituents have on the reaction rates. oup.com
In the context of oxidation reactions, ethyl phenyl sulfide (B99878) can be selectively oxidized to this compound. acs.org Computational models can be developed to understand the factors controlling this selectivity, for instance, by preventing over-oxidation to the corresponding sulfone. acs.org By calculating the energies of different reaction pathways, researchers can predict which products are favored under specific catalytic conditions.
Theoretical Studies on Spectroscopic Features
Theoretical calculations are crucial for interpreting and predicting the spectroscopic features of molecules. By calculating properties like vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts, a direct comparison with experimental data can be made, aiding in structure elucidation and the assignment of spectral signals. researchgate.netphyschemres.org
In studies of compounds related to this compound, theoretical calculations have been essential for assigning specific features in infrared spectra. The analysis of the carbonyl stretching bands (ν(CO)) in the IR spectra of 2-ethylsulfinyl-(4'-substituted)-phenylacetates was aided by B3LYP calculations. The comparison between experimental spectra in various solvents and calculated data allowed for the precise assignment of different bands to distinct stable conformers of the molecule. This demonstrates the power of combining theoretical and experimental spectroscopy to understand complex conformational equilibria in solution.
While detailed theoretical predictions of the NMR spectrum of this compound are not available in the provided sources, experimental ¹H NMR and IR data have been reported. tum.dedoi.org This experimental data serves as a benchmark for future theoretical studies aimed at validating computational methods for predicting the spectroscopic properties of sulfoxides.
| Spectroscopic Technique | Theoretical Application | Key Finding | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies for different conformers. | Allowed for the assignment of experimental IR bands to specific gauche conformers in related molecules. | |
| Infrared (IR) Spectroscopy | Prediction of ν(CO) frequencies. | Demonstrated that electrostatic interactions dictate the calculated frequency order. | |
| ¹H NMR Spectroscopy | - | Experimental spectrum reported, providing a benchmark for future calculations. | doi.org |
| Mass Spectrometry (MS) | - | Experimental mass spectrum reported, showing characteristic fragmentation patterns. | rsc.orgu-tokyo.ac.jp |
Advanced Analytical and Spectroscopic Characterization in Research Settings
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of ethylphenylsulfoxide. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the proton signals of this compound are distinct and informative. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a more complex multiplet due to their diastereotopic nature adjacent to the chiral sulfur center. The aromatic protons of the phenyl group usually resonate as a multiplet in the downfield region. wiley-vch.dersc.orgmdpi.com
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the ethyl group carbons and the distinct signals for the aromatic carbons, including the ipso-carbon attached to the sulfoxide (B87167) group, are readily identified. wiley-vch.dersc.orgmdpi.com The specific chemical shifts can be influenced by the solvent and the presence of other reagents, which is valuable in mechanistic studies. wiley-vch.dersc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H (CH₃) | ~1.05-1.22 | Triplet | wiley-vch.dersc.orgmdpi.com |
| ¹H (CH₂) | ~2.69-3.15 | Multiplet | wiley-vch.dersc.orgmdpi.com |
| ¹H (Aromatic) | ~7.37-7.64 | Multiplet | wiley-vch.dersc.orgmdpi.com |
| ¹³C (CH₃) | ~5.8-6.0 | - | wiley-vch.dersc.orgmdpi.com |
| ¹³C (CH₂) | ~50.3-50.5 | - | wiley-vch.dersc.orgmdpi.com |
| ¹³C (Aromatic) | ~124.1-143.8 | - | wiley-vch.dersc.orgmdpi.com |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Variable-temperature ¹H NMR studies have also been employed to investigate dynamic processes, such as hydrogen bonding interactions in the presence of other molecules. rsc.org
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. The typical molecular ion peak [M]⁺ for this compound is observed at a mass-to-charge ratio (m/z) of 154. rsc.org
Electron Ionization (EI) is a common technique used for the analysis of this compound. The resulting mass spectrum shows characteristic fragment ions. Common fragments include those corresponding to the loss of the ethyl group, the phenyl group, and rearrangements involving the sulfoxide oxygen. For instance, a prominent peak at m/z 126 is often observed, corresponding to the [M-C₂H₄]⁺ fragment. rsc.org Other significant fragments can be seen at m/z 125, 110, 97, 78, and 77, representing various cleavages of the molecule. rsc.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to separate this compound from reaction mixtures before mass analysis. rsc.orgmdpi.comoup.com
Table 2: Key Mass Spectrometry Fragments of this compound (EI-MS)
| m/z | Proposed Fragment | Reference |
| 154 | [M]⁺ | rsc.org |
| 138 | [M-O]⁺ or [M-CH₄]⁺ | rsc.org |
| 126 | [M-C₂H₄]⁺ | rsc.org |
| 125 | [M-C₂H₅]⁺ | rsc.org |
| 110 | [C₆H₅SO]⁺ | rsc.org |
| 97 | [C₆H₅S]⁺ | rsc.org |
| 78 | [C₆H₆]⁺ | rsc.org |
| 77 | [C₆H₅]⁺ | testbook.com |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. The most characteristic absorption in the IR spectrum is the strong S=O stretching vibration, which typically appears in the range of 1018-1032 cm⁻¹. rsc.orgtum.deznaturforsch.com This band is a definitive marker for the sulfoxide group.
Other significant IR absorptions include those for the C-H stretching of the aromatic and aliphatic groups, and C-C stretching vibrations within the phenyl ring. rsc.org Attenuated Total Reflectance (ATR)-FTIR has also been utilized for sensitive analysis. figshare.com
Raman spectroscopy provides complementary information and can be particularly useful for resolving S=O vibrations in complex spectral regions. rsc.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Reference |
| ~1018-1032 | S=O Stretch | rsc.orgtum.deznaturforsch.com |
| ~3050-3100 | Aromatic C-H Stretch | msu.eduspecac.com |
| ~2850-2970 | Aliphatic C-H Stretch | msu.eduspecac.com |
| ~1440-1580 | Aromatic C=C Stretch | msu.eduspecac.com |
| ~690-770 | Aromatic C-H Bend | msu.eduspecac.com |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Catalyst Studies
UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. centre-univ-mila.dzmuni.cz The phenyl ring conjugated with the sulfoxide group acts as a chromophore, giving rise to characteristic absorption bands in the UV region. tanta.edu.eg These transitions are typically of the π → π* and n → π* type. azooptics.comresearchgate.net
UV-Vis spectroscopy is also a valuable tool in kinetic studies and for monitoring reactions involving this compound, such as its oxidation in the presence of catalysts. researchgate.net Changes in the absorption spectrum can indicate the transformation of the substrate and the formation of products.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical intermediates. In the context of this compound research, EPR can be used to investigate reaction mechanisms, particularly in oxidation reactions where radical species may be formed. For example, in studies involving the oxidation of ethyl phenyl sulfide (B99878) to this compound, EPR has been used to probe the catalyst and identify potential radical intermediates in the reaction pathway. researchgate.net
Chromatographic Techniques (GC, HPLC) for Purity and Stereochemical Assessment
Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.
Gas Chromatography (GC) is widely used to determine the conversion and selectivity in reactions producing this compound. rsc.orgosti.gov Using a suitable capillary column, such as an SE-54, this compound can be separated from the starting sulfide and any over-oxidation products like the corresponding sulfone. rsc.org The retention time under specific GC conditions is a key identifier. rsc.org
High-Performance Liquid Chromatography (HPLC) is the premier technique for the stereochemical assessment of chiral molecules like this compound. The separation of the (R)- and (S)-enantiomers is achieved using a chiral stationary phase (CSP). molaid.comcsfarmacie.czmdpi.com The choice of CSP and the mobile phase composition are critical for achieving good resolution between the enantiomeric peaks. csfarmacie.czsepscience.com This enantioselective HPLC is crucial for determining the enantiomeric excess (ee) in asymmetric sulfoxidation reactions. mdpi.commdpi.com
Electrochemical Analysis (e.g., Cyclic Voltammetry) for Redox Potentials
The electrochemical behavior of this compound, a representative of the alkyl aryl sulfoxide class, has been investigated through techniques such as cyclic voltammetry to determine its redox potentials. This analysis provides insight into the molecule's propensity to undergo oxidation and the stability of the resulting species.
Cyclic voltammetry is a widely used electroanalytical technique to study redox processes. researchgate.net In a typical experiment, the potential is linearly scanned versus time in a cyclic manner, and the resulting current is measured. researchgate.net The plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of electron transfer reactions. researchgate.net
Research on alkyl aryl sulfoxides, including this compound, consistently shows that these compounds undergo an irreversible oxidation process. acs.orgnih.gov This irreversibility indicates that the initially formed cation radical is unstable and rapidly undergoes subsequent chemical reactions. nih.gov
Detailed studies on a range of chiral alkyl aryl sulfoxides have demonstrated that the primary oxidation peak (Epa1), attributed to the sulfoxide group, typically appears in the potential range of +1.94 to +2.25 V when measured against a saturated calomel (B162337) electrode (SCE). acs.org All the studied alkyl aryl sulfoxides in this research displayed irreversible cyclic voltammograms. acs.org
For instance, the cyclic voltammetry of a representative sulfoxide in hexafluoroisopropanol (HFIP) showed a distinct oxidation peak at a potential (Ep) of 2.1 V. cardiff.ac.uk In contrast, the redox potential for methyl phenyl sulfoxide has been reported as 2.01 V versus SCE. nih.gov The high oxidation potentials of sulfoxides, when compared to their corresponding sulfides (which are typically around 0.5 V lower), indicate that sulfoxides are significantly less prone to monoelectronic oxidation. nih.gov
The electrochemical potentials of the functional groups within the molecule, as determined by cyclic voltammetry, are valuable for predicting the reactivity of different parts of the molecule in redox reactions. acs.orgnih.gov For example, the presence of other easily oxidizable functional groups in a sulfoxide molecule can be identified by additional peaks at lower potentials in the cyclic voltammogram. acs.org
The data below summarizes the key electrochemical findings for this compound and related compounds from research settings.
| Compound/Class | Technique | Key Findings | Redox Potential (vs. SCE) | Source(s) |
| Alkyl Aryl Sulfoxides | Cyclic Voltammetry | Irreversible oxidation process. | Epa1: +1.94 to +2.25 V | acs.org |
| Representative Sulfoxide | Cyclic Voltammetry | Single oxidation peak observed in HFIP. | Ep: 2.1 V | cardiff.ac.uk |
| Methyl Phenyl Sulfoxide | Cyclic Voltammetry | Irreversible oxidation process. | 2.01 V | nih.gov |
Emerging Research Areas and Future Perspectives on Ethylphenylsulfoxide
Integration into Advanced Functional Materials Research
The development of advanced functional materials is a cornerstone of modern technology, and chiral sulfoxides like ethylphenylsulfoxide are emerging as versatile building blocks in this domain. rsc.orgresearchgate.netnih.gov The inherent chirality, polarity, and coordination capability of the sulfoxide (B87167) group make it a highly desirable functional moiety. Sulfur-based functionalities are noted as being ubiquitous in the architecture of functional materials. rsc.org
Research is increasingly focused on incorporating sulfoxides as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgresearchgate.net The sulfoxide group can coordinate to metal ions through either the sulfur or oxygen atom, influencing the resulting structure and properties of the material. researchgate.net Studies on related flexible disulfoxide ligands have demonstrated that factors like the ligand's spacer length and terminal groups can precisely control the framework formation of coordination polymers, leading to diverse dimensionalities from 1D chains to 2D layers. rsc.org For example, complexes of cadmium(II) with 1,4-bis(ethylsulfinyl)butane, a molecule with structural similarities to this compound, form one-dimensional double-bridging chains. rsc.org Furthermore, the use of sulfoxide ligands, such as dimethyl sulfoxide (DMSO), in lanthanide coordination polymers has been shown to produce materials with valuable photoluminescent properties. nih.gov The chiral nature of this compound offers an additional layer of complexity and functionality, enabling the synthesis of chiral materials that could have applications in enantioselective separations or asymmetric catalysis.
| Functional Material Class | Role of Sulfoxide Group (e.g., in this compound) | Potential Applications |
| Coordination Polymers/MOFs | Acts as a chiral ligand, coordinating to metal centers via S or O atoms to direct the framework architecture. researchgate.netrsc.org | Asymmetric catalysis, enantioselective separations, sensors, photoluminescent devices. rsc.orgnih.gov |
| Photoresponsive Materials | Can be part of larger systems that change properties upon light irradiation, such as in photoresponsive metallomicelles used for catalysis. | Light-controlled catalysis, smart materials, optical switches. |
| Chiral Recognition Surfaces | The stereogenic sulfur center provides a specific 3D structure for enantioselective interactions. rsc.orgresearchgate.net | Chiral chromatography, sensors for enantiomeric purity. |
Applications in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on non-covalent interactions, is another field where this compound is finding a niche. The sulfoxide group is a potent hydrogen bond acceptor, a key interaction in the self-assembly of complex architectures. researchgate.net Research has proposed that hydrogen bonds involving sulfur oxygens and acidic alpha-hydrogens (S=O···H–C) can act as robust "supramolecular synthons"—reliable structural motifs for crystal engineering. researchgate.net Studies using DMSO have shown that sulfoxide-involved hydrogen bonding can block or enable certain self-assembly pathways, demonstrating its role as a structural director. pnas.org
The chirality of this compound makes it an intriguing candidate for host-guest chemistry. It can act as a chiral guest, interacting with a larger host molecule. Remarkably, this host-guest complexation can be used to determine the absolute configuration of the sulfoxide itself. nih.govacs.org In this method, the binding of the chiral sulfoxide to an achiral host molecule induces a preferred twist, or helicity, in the host, which can be easily measured. nih.govacs.org This principle highlights the potential for using this compound in the design of responsive supramolecular systems and sensors. Furthermore, enantioselective recognition and separation of chiral sulfoxides can be achieved using specifically designed host systems like MOFs. rsc.orgresearchgate.netnih.gov
| Supramolecular Interaction | Role of this compound | Research Finding |
| Host-Guest Complexation | Acts as a chiral guest molecule. | The sulfoxide's stereocenter can induce axial chirality in an achiral porphyrin host, allowing for the determination of its absolute configuration. nih.govacs.org |
| Hydrogen Bonding | The sulfoxide oxygen acts as a hydrogen bond acceptor . researchgate.net | The S=O group can form strong hydrogen bonds (e.g., N-H···O=S), facilitating the assembly of helical supramolecular structures. researchgate.netnih.gov |
| Coordination-Driven Self-Assembly | Can be integrated into ligands for metal-coordination. | In systems combining metal-ligand bonds and hydrogen bonding, sulfoxide-containing solvents can mediate the assembly process. pnas.org |
| Enantioselective Recognition | Serves as a target for chiral recognition by a host . | Chiral sulfoxides can be separated based on enantioselective recognition by host molecules, such as in specially designed MOFs. rsc.orgnih.gov |
Bio-conjugation and Bio-mimetic Systems
The principles of this compound chemistry are highly relevant to the fields of bioconjugation and the design of biomimetic systems. While this compound itself may not be directly conjugated to biomolecules, its chemistry—particularly the oxidation of a thioether to a sulfoxide—is central to advanced biological applications involving the amino acid methionine. dojindo.co.jp
Methionine's thioether side chain can be selectively oxidized to methionine sulfoxide under conditions of oxidative stress in cells. dojindo.co.jp This conversion is leveraged in sophisticated bioconjugation strategies. For instance, the oxidation state of methionine can act as a biological switch; its conversion to a sulfoxide can block subsequent chemical labeling reactions. dojindo.co.jpacs.org This principle has been used to develop imaging reporters that can visualize cellular oxidative stress. acs.org
In biomimetic catalysis, systems are designed to mimic the function of natural enzymes. Bio-inspired oxidation methods have been developed for the selective conversion of sulfides to sulfoxides, using environmentally benign oxidants like hydrogen peroxide in continuous flow systems, mimicking the efficiency of natural enzymes. dojindo.co.jp Host-guest strategies have also been employed to couple artificial catalysts with natural enzymes in one pot to mimic monooxygenation processes, including the oxidation of thioethers to sulfoxides. nih.gov More advanced techniques involve the further oxidation of methionine to methionine sulfoximine, which can then serve as a new, unique site for attaching other molecules to proteins (bioconjugation). rsc.org These examples show how the fundamental redox chemistry, exemplified by simple molecules like this compound, provides the chemical basis for complex, bio-inspired molecular tools.
Advancements in Pharmaceutical and Agrochemical Lead Discovery
The search for new drugs and crop protection agents relies on identifying "lead compounds" with promising biological activity and physicochemical properties. Chiral sulfoxides are recognized as important structures in this discovery process. researchgate.netnih.govpnas.org The sulfoxide functional group is considered a valuable "pharmacophore"—a molecular feature responsible for a drug's biological activity—and is found in a growing number of marketed drugs in their pure enantiomeric form. rsc.orgacs.org
The development processes for pharmaceuticals and agrochemicals share many parallels, including the initial screening and optimization of lead compounds. researchgate.net Arylsulfoxides are useful synthetic intermediates for a range of biologically active compounds. The introduction of a chiral sulfoxide group, such as the this compound moiety, into a molecule can significantly alter its properties in a beneficial way. It affects solubility, metabolic stability, and how the molecule binds to its biological target. The three-dimensional structure of a chiral sulfoxide is often key to its high-affinity interactions with enzymes or receptors. researchgate.net
Therefore, the chemistry used to synthesize and modify this compound is directly relevant to creating libraries of diverse molecules for screening in both pharmaceutical and agrochemical research programs. researchgate.netnih.gov The goal is to accelerate the discovery of novel, effective, and sustainable products. acs.org
Development of Next-Generation Sustainable Chemical Processes
The chemical industry is increasingly focused on "green chemistry" to reduce waste, improve safety, and increase efficiency. The synthesis of this compound and related compounds is a model system for developing such next-generation sustainable processes. Key areas of advancement include the use of safer oxidants, biocatalysis, and innovative process technologies.
Traditional oxidation methods often use stoichiometric reagents that generate significant waste. Modern approaches focus on catalytic processes that use clean and atom-efficient oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). rsc.org The only byproduct of H₂O₂ is water, making it an environmentally benign choice. rsc.org Catalytic systems using H₂O₂ have been developed for the efficient and selective oxidation of sulfides to sulfoxides. dojindo.co.jp
Table of Sustainable Sulfoxidation Methods
| Method | Key Feature | Sustainability Advantage |
| Biocatalysis | Uses enzymes (e.g., monooxygenases) or whole-cell systems. pnas.orgresearchgate.net | High selectivity, mild reaction conditions (room temperature, neutral pH), biodegradable catalyst. researchgate.net |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch flask. dojindo.co.jp | Improved safety, better heat control, easier to scale up, potential for higher yields. |
| Green Solvents | Replacing traditional volatile organic solvents with alternatives like water or Natural Deep Eutectic Solvents (NADESs). nih.govresearchgate.net | Reduced environmental impact, improved safety, potential for enhanced enzyme stability and substrate solubility. researchgate.net |
| Photoresponsive Catalysis | Using light to control the catalytic activity and separation process. rsc.org | Energy-efficient catalyst recovery and reuse, performed in water. rsc.org |
Biocatalysis, which uses enzymes to perform chemical transformations, offers exceptional selectivity under mild conditions. pnas.org For example, flavin-containing monooxygenases can produce optically active sulfoxides with good conversion rates using only molecular oxygen as the oxidant. researchgate.net To overcome the low solubility of some sulfides in water (the typical solvent for biocatalysis), researchers are exploring the use of Natural Deep Eutectic Solvents (NADESs) as green co-solvents. These studies have shown that adding a NADES can improve substrate solubility and lead to faster reactions without losing enantioselectivity. researchgate.net Combining these approaches, such as using biocatalysts in continuous flow reactors with green solvents, represents the future of sustainable chemical manufacturing for compounds like this compound.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing ethylphenylsulfoxide, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves oxidation of ethylphenylsulfide using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled conditions. To ensure reproducibility:
- Document reaction parameters (temperature, solvent, stoichiometry) and validate purity via HPLC or GC-MS .
- Provide raw data for key steps (e.g., NMR spectra, reaction yields) in supplementary materials to allow independent verification .
- Data Table :
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H₂O₂ | Ethanol | 25 | 78 | 98.5 |
| mCPBA | DCM | 0 | 92 | 99.3 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
- Methodological Answer :
- Primary Techniques : H/C NMR (chemical shifts for S=O group at ~2.5–3.5 ppm and 40–50 ppm, respectively), IR (S=O stretch ~1050 cm⁻¹), and X-ray crystallography for structural confirmation.
- Conflict Resolution : Cross-validate with multiple techniques (e.g., compare NMR with IR) and consult literature benchmarks for sulfoxides . If discrepancies persist, re-examine sample purity or consider computational simulations (DFT) to predict spectral profiles .
Advanced Research Questions
Q. How can mechanistic studies of this compound’s reactivity be designed to distinguish between competing oxidation pathways?
- Methodological Answer :
- Use isotopic labeling (e.g., O in oxidizing agents) to track oxygen incorporation into the sulfoxide group.
- Conduct kinetic studies under varied conditions (pH, solvent polarity) to identify rate-determining steps. Include control experiments with radical scavengers (e.g., TEMPO) to rule out radical pathways .
- Data Table :
| Solvent | Dielectric Constant | Rate Constant (k, s⁻¹) | Proposed Mechanism |
|---|---|---|---|
| Water | 80.1 | 0.45 | Polar transition state |
| Toluene | 2.4 | 0.12 | Radical chain |
Q. What statistical methods are appropriate for analyzing contradictory data in this compound’s thermal stability studies?
- Methodological Answer :
- Apply ANOVA or t-tests to compare decomposition rates across replicate experiments.
- Use error propagation analysis to quantify uncertainties from instrumentation (e.g., DSC/TGA measurements). Report confidence intervals and effect sizes to contextualize discrepancies .
- If outliers persist, re-evaluate experimental conditions (e.g., moisture levels, atmospheric oxygen) and consult literature on sulfoxide degradation pathways .
Q. How can computational modeling (e.g., DFT) complement experimental data in studying this compound’s electronic properties?
- Methodological Answer :
- Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps.
- Validate computational results against experimental UV-Vis spectra and redox potentials. Discrepancies >5% warrant re-examination of solvent effects or basis set limitations .
Handling Data Contradictions
Q. What frameworks should researchers use to assess the validity of conflicting reports on this compound’s biological activity?
- Methodological Answer :
- Conduct a systematic review using PRISMA guidelines to identify bias (e.g., cell line variability, dosage inconsistencies).
- Perform meta-analysis to aggregate data, highlighting heterogeneity via I² statistics. Prioritize studies with rigorous controls (e.g., sham-treated groups) .
- Consult domain experts to interpret biochemical pathways plausibly affected by sulfoxides .
Methodological Best Practices
Q. How should researchers document experimental procedures for this compound to meet journal reproducibility standards?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
